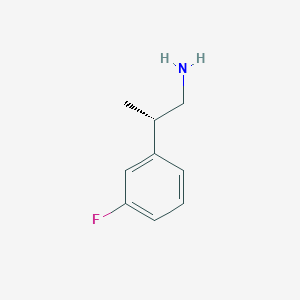
1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H26Cl2N2O3 and its molecular weight is 413.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. The subsequent reaction with 4-(4-methoxyphenyl)piperazine leads to the formation of 1-(4-chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol. The final product is obtained as the hydrochloride salt through reaction with hydrochloric acid.
Industrial Production Methods: Industrial production involves optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification steps such as crystallization or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups, leading to quinone or related structures.
Reduction: Reduction reactions could target the piperazine ring or the halogen substituents, potentially forming amines or dehalogenated products.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Typical reagents include hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Conditions involve the use of suitable nucleophiles or electrophiles under appropriate catalysts and solvents.
Major Products: Products vary depending on the reaction type but can include substituted aromatic derivatives, reduced amines, or oxidized quinones.
Aplicaciones Científicas De Investigación
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, and in the study of reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, possibly serving as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various conditions due to its pharmacological properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
5. Mechanism of Action: The compound's effects are mediated through its interaction with specific molecular targets. The piperazine ring is often involved in binding to receptors or enzymes, while the phenoxy and methoxy groups contribute to its overall pharmacophore. The precise pathways depend on its application, but typically involve modulation of receptor activity or enzyme inhibition.
Comparación Con Compuestos Similares
1-(4-Chlorophenoxy)-2,3-epoxypropane: Precursor in the synthesis.
4-(4-Methoxyphenyl)piperazine: Another key intermediate.
1-(4-Chlorophenyl)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol: A structural analog with a slightly different phenolic substitution.
Uniqueness: The combination of the 4-chlorophenoxy group with a piperazine ring and a methoxyphenyl group in 1-(4-Chlorophenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol hydrochloride distinguishes it from related compounds, potentially enhancing its pharmacological properties and applications.
Propiedades
IUPAC Name |
1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3.ClH/c1-25-19-8-4-17(5-9-19)23-12-10-22(11-13-23)14-18(24)15-26-20-6-2-16(21)3-7-20;/h2-9,18,24H,10-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRRRXPTPCICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2885180.png)
![rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride](/img/structure/B2885182.png)

![2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2885187.png)
![N-(3,5-dimethylphenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2885189.png)
![Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2885191.png)
![4-Chlorophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2885193.png)



![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2885200.png)

![Ethyl 2-[[(Z)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2885202.png)
